3-Amino-5-bromobiphenyl-4-ol
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Overview
Description
3-Amino-5-bromobiphenyl-4-ol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 5th position, and a hydroxyl group at the 4th position on the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromobiphenyl-4-ol can be achieved through several synthetic routes. One common method involves the bromination of biphenyl followed by nitration and subsequent reduction to introduce the amino group. The hydroxyl group can be introduced through a hydroxylation reaction. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), nitrating agents like nitric acid, and reducing agents such as iron or tin in hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes followed by catalytic reduction. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromobiphenyl-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron or tin in hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Iron, tin in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 3-Amino-5-bromobiphenyl-4-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. It may also find applications in the development of electronic materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromobiphenyl-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups on the biphenyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom may participate in halogen bonding, further modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
3-Amino-4-bromobiphenyl: Similar structure but lacks the hydroxyl group.
3-Amino-5-chlorobiphenyl-4-ol: Similar structure but with a chlorine atom instead of bromine.
3-Amino-5-bromobiphenyl: Similar structure but lacks the hydroxyl group.
Uniqueness: 3-Amino-5-bromobiphenyl-4-ol is unique due to the presence of both the hydroxyl and amino groups on the biphenyl ring, which can significantly influence its chemical reactivity and biological activity. The bromine atom also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-6-bromo-4-phenylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXOJPSCQCFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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